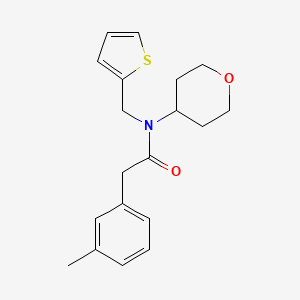

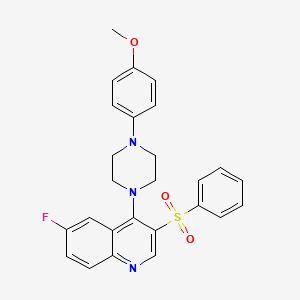

![molecular formula C18H19N3O4S2 B2519730 N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252929-46-6](/img/structure/B2519730.png)

N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have interesting chemical and biological properties. The presence of a thieno[3,2-d]pyrimidin-2-yl moiety indicates a potential for kinase inhibition activity, as seen in similar compounds that target CLK1 and DYRK1A kinases .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks and proceeding through various intermediates. For example, the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine involved a Dimroth rearrangement, which is a type of chemical reaction that rearranges the atoms within a molecule . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, including the use of protective groups, coupling reactions, and purification techniques such as recrystallization.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related kinase inhibitor was determined to be orthorhombic with specific unit cell parameters, which provides insights into the three-dimensional arrangement of atoms within the crystal lattice . This information is crucial for understanding the compound's potential interactions with biological targets, as well as its physicochemical properties.

Chemical Reactions Analysis

Compounds with acetamide groups and substituted phenyl rings can undergo a variety of chemical reactions. These may include nucleophilic substitution reactions, where the acetamide moiety can be a point of reactivity, or electrophilic aromatic substitution reactions on the phenyl ring, depending on the substituents present and reaction conditions. The thieno[3,2-d]pyrimidin-2-yl moiety could also participate in reactions, particularly at the thioether or the heterocyclic ring system, which could be modified to alter the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of dimethoxy groups on the phenyl ring could affect the compound's solubility and electronic properties, potentially enhancing its ability to form hydrogen bonds with biological targets . The thieno[3,2-d]pyrimidin-2-yl moiety contributes to the compound's rigidity and could impact its ability to fit into the active sites of enzymes such as kinases. The acetamide linkage is a common functional group in drug molecules, affecting the compound's polarity and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- Compounds with similar structures have been synthesized for the purpose of creating heterocyclic derivatives, showcasing diverse methodologies such as oxidative radical cyclization and reactions with Mn(III)/Cu(II) for the formation of erythrinanes. These methodologies highlight the compound's role in synthesizing complex heterocycles with potential biological activities (Chikaoka et al., 2003).

Structural Analysis and Derivative Formation

- The structural elucidation of similar compounds through X-ray crystallography has been performed to understand the molecular framework and its implications on reactivity and potential biological activity. This forms the basis for the design of novel compounds with improved efficacy (Banfield et al., 1987).

Biological Activity Exploration

- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with a similar structure to the one mentioned have been synthesized as anti-inflammatory and analgesic agents. This research underscores the potential pharmacological applications of these compounds, focusing on their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Agents

- The development of antimicrobial agents using similar compounds as starting materials has been a significant area of research. This includes the synthesis of pyrimidinones and oxazinones fused with thiophene rings, demonstrating the compound's utility in creating antimicrobial agents with potential clinical applications (Hossan et al., 2012).

Dual Inhibitors for Cancer Therapy

- Compounds of this class have been synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor activities. This highlights the compound's potential in cancer therapy, demonstrating the ability to target multiple pathways simultaneously (Gangjee et al., 2009).

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-4-21-17(23)16-13(7-8-26-16)20-18(21)27-10-15(22)19-12-6-5-11(24-2)9-14(12)25-3/h5-9H,4,10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDANNIJYHCLZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

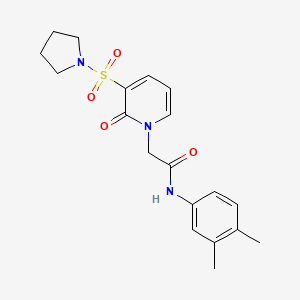

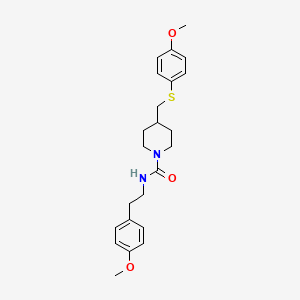

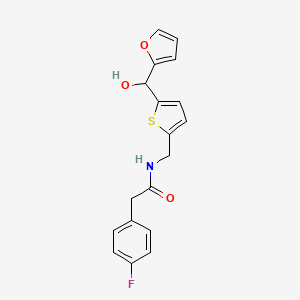

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

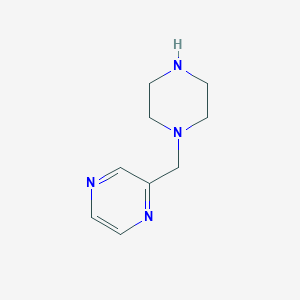

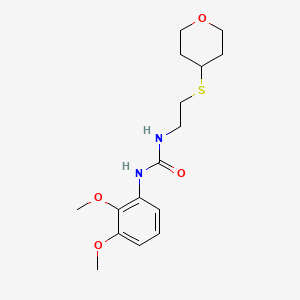

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)

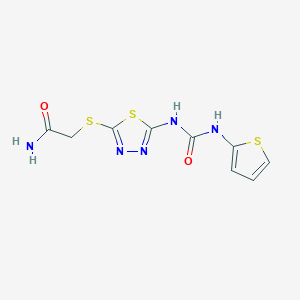

![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)